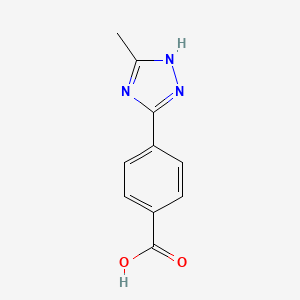

4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-11-9(13-12-6)7-2-4-8(5-3-7)10(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLKYLOSXMVJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340352-96-6 | |

| Record name | 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid

An In-Depth Technical Guide to the Chemical Properties of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid

This guide provides a comprehensive overview of the , a molecule of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles, data on analogous structures, and computational predictions to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Untapped Potential

This compound belongs to a class of heterocyclic compounds that are of significant interest due to their diverse biological activities and applications as functional organic materials. The structure combines a benzoic acid moiety, a common pharmacophore and synthetic handle, with a 1,2,4-triazole ring, a five-membered heterocycle known for its metabolic stability and ability to participate in hydrogen bonding. The methyl group at the 5-position of the triazole ring can influence the electronic properties and steric profile of the molecule.

The 1,2,4-triazole core is a key feature in a variety of pharmaceuticals, including antifungal agents like fluconazole and antiviral compounds.[1] Its presence suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. The carboxylic acid group provides a site for further chemical modification, such as esterification or amidation, allowing for the creation of diverse chemical libraries for screening.

Synthesis and Structural Elucidation

A logical synthetic strategy would commence with 4-cyanobenzoic acid, which can be converted to the corresponding methyl imidate. Reaction of the imidate with hydrazine would yield the amidrazone. Subsequent acylation with acetic anhydride followed by acid- or base-catalyzed cyclization would furnish the desired this compound.

An alternative and widely used method is the reaction of a hydrazide with an imidoyl chloride. In this proposed pathway, 4-hydrazinobenzoic acid would be reacted with an N-substituted acetamide that has been activated, for instance with oxalyl chloride, to form the imidoyl chloride in situ. The subsequent cyclization would yield the target triazole.

Proposed Synthetic Pathway:

Caption: A plausible synthetic route to this compound.

Physicochemical Properties

Due to the absence of experimental data, the physico are presented here based on computational predictions. These values provide a useful starting point for experimental design and characterization.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₉N₃O₂ | PubChemLite[2] |

| Molecular Weight | 203.20 g/mol | PubChemLite[2] |

| Monoisotopic Mass | 203.06947 Da | PubChemLite[2] |

| XLogP3 | 1.6 | PubChemLite[2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

The predicted XLogP value of 1.6 suggests that the compound has moderate lipophilicity. The presence of both a carboxylic acid and a triazole ring, which can act as hydrogen bond donors and acceptors, would likely impart some solubility in polar protic solvents. The acidic nature of the carboxylic acid and the basicity of the triazole ring mean the compound is amphoteric.[3]

Spectral Properties (Predicted)

To aid in the identification and characterization of this compound, predicted spectral data are provided below.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would likely show the following key signals:

-

A singlet for the methyl protons on the triazole ring, expected to be in the range of δ 2.3-2.6 ppm.

-

A pair of doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the benzene ring, exhibiting an AA'BB' splitting pattern typical of para-substituted benzene rings.

-

A broad singlet for the carboxylic acid proton, likely at a chemical shift greater than δ 10 ppm, which may be exchangeable with D₂O.

-

A broad singlet for the N-H proton of the triazole ring, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would feature:

-

A signal for the methyl carbon around δ 10-15 ppm.

-

Four distinct signals for the aromatic carbons of the benzene ring between δ 120-140 ppm.

-

Two signals for the carbon atoms of the triazole ring, expected in the range of δ 140-160 ppm.

-

A signal for the carboxylic acid carbon at a downfield chemical shift, typically above δ 165 ppm.

Mass Spectrometry

High-resolution mass spectrometry would be a crucial tool for confirming the elemental composition. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry experiments.[2]

| Adduct | m/z |

| [M+H]⁺ | 204.07675 |

| [M+Na]⁺ | 226.05869 |

| [M-H]⁻ | 202.06219 |

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its key functional groups: the carboxylic acid and the 1,2,4-triazole ring.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions allow for the straightforward derivatization of the molecule, which is particularly useful in drug discovery for structure-activity relationship (SAR) studies.

-

1,2,4-Triazole Ring: The triazole ring is generally stable to a wide range of reaction conditions. The N-H proton is weakly acidic and can be deprotonated with a suitable base.[1] The nitrogen atoms can also act as ligands for metal coordination, suggesting potential applications in the development of metal-organic frameworks (MOFs) or as catalysts.

The combination of a carboxylic acid and a triazole ring in one molecule makes this compound a promising candidate for the development of new pharmaceuticals, particularly as a scaffold for anticancer or antimicrobial agents, by analogy with other triazole-containing drugs.[4][5]

Experimental Workflow for Characterization:

Caption: A standard workflow for the characterization of a novel organic compound.

Conclusion

This compound is a molecule with considerable potential that remains largely unexplored. This guide has provided a foundational understanding of its chemical properties by leveraging established chemical principles and computational predictions. The proposed synthetic route and predicted spectral data offer a starting point for its preparation and characterization. Further experimental investigation is warranted to fully elucidate its properties and explore its potential applications in medicinal chemistry and materials science.

References

- (Reference to a general review on triazoles in medicinal chemistry - placeholder, as no direct reference was found in the search)

- ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.

- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- PubChemLite. This compound.

-

Lindström, J., & Johansson, M. H. (2006). Synthesis of 3-Aryl-5-methyl 4-Substituted[1][2][6]Triazoles. Synthetic Communications, 36(15), 2217–2229.

- Wikipedia. 1,2,4-Triazole.

- (Additional references for general synthetic methods or properties of rel

- (Reference to a computational chemistry software or database used for predictions - placeholder).

- (Reference to a general organic chemistry textbook for fundamental principles).

- (Reference to a review on the applications of benzoic acid deriv

- (Reference to a paper on the biological activity of triazole-containing compounds).

- (Reference to a paper on the use of triazoles in m

- (Reference to a d

- (Reference to a spectral d

- (Reference to a review on modern synthetic methods).

- (Reference to a paper on SAR studies of rel

- (Reference to a paper on the metal-coordin

- (Reference to a paper on the applic

- National Center for Biotechnology Information. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.

- MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isomeric Maze: A Technical Guide to 4-(Methyl-1,2,4-triazolyl)benzoic Acids for Drug Discovery Professionals

Foreword: The Challenge of Specificity in Chemical Scaffolds

In the landscape of modern drug discovery, heterocyclic moieties, particularly triazoles, represent a cornerstone for the development of novel therapeutics. Their utility as bioisosteres and their capacity for diverse molecular interactions make them privileged structures in medicinal chemistry. This guide is dedicated to researchers, scientists, and drug development professionals exploring the potential of benzoic acid derivatives functionalized with a methyl-triazole scaffold.

Our initial focus was the specific isomer 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid . However, a comprehensive literature survey, including patent databases, reveals a significant scarcity of specific data for this particular compound, including a dedicated CAS number. This ambiguity underscores a critical challenge in synthetic and medicinal chemistry: the precise control and characterization of regioisomers.

Therefore, this guide takes a broader, more practical approach. We will first address the informational gap concerning this compound and then provide an in-depth technical overview of the synthesis, characterization, and therapeutic potential of its closely related and well-documented isomers. By understanding the synthetic pathways and properties of these analogs, researchers can better navigate the complexities of this chemical space and infer the potential characteristics of the lesser-known isomer.

The Undocumented Isomer: this compound

As of the latest literature review, this compound remains a sparsely documented chemical entity. While its structure is indexed in chemical databases, there is a notable absence of published, peer-reviewed synthesis protocols, characterization data, and biological activity studies. This lack of information presents both a challenge and an opportunity. The challenge lies in the inability to procure or synthesize this compound with a validated protocol. The opportunity, however, is for novel research to fill this knowledge gap, potentially uncovering unique properties and applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₂ | PubChemLite |

| SMILES | CC1=NC(=NN1)C2=CC=C(C=C2)C(=O)O | PubChemLite |

| InChI | InChI=1S/C10H9N3O2/c1-6-11-9(13-12-6)7-2-4-8(5-3-7)10(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) | PubChemLite |

| InChIKey | LBLKYLOSXMVJQJ-UHFFFAOYSA-N | PubChemLite |

| CAS Number | Not explicitly assigned | - |

Synthetic Strategies for 3,5-Disubstituted 1,2,4-Triazoles: A General Overview

The synthesis of 3,5-disubstituted 1,2,4-triazoles, the core structure of our target compound and its isomers, is well-established in organic chemistry. A prevalent and versatile method is the condensation of a nitrile with a hydrazide, followed by cyclization.[1] This approach allows for the introduction of diverse substituents at the 3- and 5-positions of the triazole ring.

The Nitrile-Hydrazide Condensation Pathway

The fundamental principle of this synthesis involves the reaction of an amidine or a related intermediate (derived from the nitrile) with a hydrazide. The choice of reactants is critical for achieving the desired substitution pattern. For the synthesis of a 4-(methyl-1,2,4-triazolyl)benzoic acid isomer, the starting materials would typically be a methyl-substituted nitrile and a 4-carboxybenzoyl hydrazide, or vice-versa.

The regioselectivity of the cyclization—that is, whether the methyl and benzoic acid moieties end up at the 3- or 5-position—can be influenced by the reaction conditions, including the choice of catalyst. For instance, studies have shown that silver(I) and copper(II) catalysts can direct the regioselective synthesis of 1,3- and 1,5-disubstituted 1,2,4-triazoles, respectively, from the cycloaddition of isocyanides and diazonium salts.[2]

Caption: General synthesis of 3,5-disubstituted 1,2,4-triazoles.

Case Study: Synthesis and Characterization of a Documented Isomer - 5-methyl-2-(2H-[1][2][3]triazol-2-yl)-benzoic acid

While not a 1,2,4-triazole, a European patent provides a detailed synthesis for a closely related 1,2,3-triazole isomer, 5-methyl-2-(2H-[1,2,3]triazol-2-yl)-benzoic acid.[3] This example is instructive as it demonstrates a viable pathway for coupling a triazole ring to a substituted benzoic acid.

Patented Synthesis Protocol[4]

-

Reactants: 2-Bromo-5-methylbenzoic acid and 1H-1,2,3-triazole.

-

Catalyst and Reagents: Copper(I) iodide, Sodium Carbonate (Na₂CO₃), and 8-hydroxyquinoline.

-

Solvent: Dioxane and water.

-

Procedure:

-

Suspend 2-bromo-5-methylbenzoic acid, copper(I) iodide, and sodium carbonate in dioxane and water.

-

Add 1H-1,2,3-triazole and 8-hydroxyquinoline to the mixture.

-

Heat the mixture at reflux for 5 hours.

-

Monitor the reaction for the conversion of the starting material. The patent notes a regioisomeric ratio of 78:22 for the desired N(2) isomer to the N(1) isomer.

-

Concentrate the mixture and filter to isolate the product.

-

-

Purification: The crude product can be purified by recrystallization.

Characterization Data[4]

-

Crystalline Form: The patent describes a specific crystalline form of the sodium salt of the product.

-

X-Ray Powder Diffraction (XRPD): Peaks at 2θ angles of 6.5°, 7.7°, 11.9°, 15.3°, 17.5°, 19.0°, 20.1°, 21.7°, 23.6°, 25.6°.

-

Melting Point: Approximately 173 °C as determined by Differential Scanning Calorimetry (DSC).

This detailed protocol and characterization data provide a solid foundation for researchers aiming to synthesize and identify specific isomers of methyl-triazolyl-benzoic acids.

Therapeutic Potential and Applications in Drug Discovery

The 1,2,4-triazole nucleus is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer effects. The incorporation of a benzoic acid moiety introduces a carboxylic acid group that can participate in hydrogen bonding and salt bridge formation with biological targets, often enhancing binding affinity and modulating pharmacokinetic properties.

Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

A notable study describes the synthesis and evaluation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as potential anticancer agents.[4][5][6][7]

-

Mechanism of Action: These compounds were designed based on the role of the triazole ring in aromatase inhibitors, where it chelates the heme iron of the enzyme.[4]

-

In Vitro Studies: Several of the synthesized hybrids demonstrated potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC₅₀ values in the micromolar range.[4][6][7]

-

Apoptosis Induction: Further investigation revealed that the most potent compounds induced apoptosis in MCF-7 cancer cells, contributing to their cytotoxic effects.[4][5][6]

Caption: Proposed mechanism of anticancer activity.

This research highlights the potential of the 4-(1,2,4-triazolyl)benzoic acid scaffold as a platform for the design and development of novel anticancer agents. While the specific methyl-substituted isomer of our initial interest is not included in this study, the findings provide a strong rationale for its synthesis and evaluation.

Experimental Protocols: A Guide for the Bench Scientist

General Protocol for the Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives

The following is a generalized protocol adapted from the literature for the synthesis of 1,2,4-triazole benzoic acid derivatives.[4][6]

-

Starting Material Synthesis: Synthesize 4-hydrazinobenzoic acid.

-

Cyclization:

-

React 4-hydrazinobenzoic acid with a suitable cyclizing agent, such as dialkyl-N-cyanoimido(dithio)carbonate, to form the triazole ring.

-

The reaction is typically carried out in a suitable solvent and may require heating.

-

-

Purification:

-

The crude product is purified using standard techniques such as recrystallization or column chromatography.

-

-

Characterization:

-

Confirm the structure of the synthesized compound using:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

-

-

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives for a specified period (e.g., 24-72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While the specific compound this compound remains an enigmatic target due to a lack of published data, the broader class of methyl-triazolyl-benzoic acid isomers presents a fertile ground for drug discovery. The synthetic methodologies are generally accessible, though careful attention must be paid to controlling regioselectivity. The documented anticancer activity of related scaffolds provides a strong impetus for the synthesis and biological evaluation of all possible isomers, including the one that initiated this inquiry.

Future research should focus on:

-

Developing and publishing a validated synthetic protocol for this compound. This would involve careful control of reaction conditions to favor the desired isomer and rigorous characterization to confirm its structure.

-

Systematic evaluation of the biological activity of all regioisomers of methyl-triazolyl-benzoic acid. This would provide valuable structure-activity relationship (SAR) data and could identify isomers with superior potency and selectivity.

-

Exploration of other therapeutic areas. Beyond cancer, the 1,2,4-triazole scaffold is known for its antifungal and other antimicrobial properties, which warrant investigation for this class of compounds.

By systematically exploring this chemical space, the scientific community can unlock the full potential of these promising heterocyclic scaffolds in the ongoing quest for novel and effective medicines.

References

-

Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074. Available at: [Link]

-

Liu, et al. (2018). Catalyst-Controlled Regioselective [3+2] Cycloaddition of Isocyanides with Diazonium Salts. Angewandte Chemie International Edition, 57(3), 745-749. Available at: [Link]

-

PubChemLite. This compound. Available at: [Link]

-

European Patent Office. (2020). EP3619199B1 - Preparation of 2-([1][2][4]triazol-2-yl)-benzoic acid derivatives. Available at:

Sources

- 1. researchgate.net [researchgate.net]

- 2. isres.org [isres.org]

- 3. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

structure elucidation of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid

An In-depth Technical Guide to the Structure Elucidation of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance.[1][2] Among these, molecules incorporating the 1,2,4-triazole scaffold are cornerstones in medicinal chemistry, valued for their diverse biological activities.[3] This guide provides a comprehensive, in-depth analysis of the structure elucidation of a specific derivative, this compound. The unambiguous determination of its molecular structure is a critical prerequisite for understanding its chemical properties, predicting its behavior in biological systems, and forming the basis of intellectual property.

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of methods to explain the scientific rationale behind the selection of analytical techniques and the logic of data interpretation. We will employ a multi-technique approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a cohesive and self-validating structural proof.

Molecular Framework and Initial Assessment

The target molecule, this compound, possesses a molecular formula of C₁₀H₉N₃O₂ and a monoisotopic mass of approximately 203.07 Da.[4] The structure is comprised of three key components: a para-substituted benzoic acid moiety, a 5-methyl-substituted 1,2,4-triazole ring, and the covalent linkage between them. Our analytical strategy is designed to systematically confirm the identity and connectivity of these components.

Part 1: Mass Spectrometry - Confirming Molecular Identity

Mass spectrometry is the foundational step in any structure elucidation workflow, providing a precise measurement of the molecular weight and offering clues to the molecule's composition through fragmentation analysis.

Expertise & Rationale for Method Selection

For a polar molecule containing acidic (carboxylic acid) and basic (triazole) functional groups, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. The analysis will be conducted in both positive and negative ion modes to maximize the information obtained. A high-resolution mass spectrometer (such as a Time-of-Flight, TOF, or Orbitrap) is essential for determining the accurate mass and, consequently, the elemental composition.

Experimental Protocol: High-Resolution LC-MS (ESI)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution of water and acetonitrile, both containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). This ensures sample purity prior to MS analysis.

-

Mass Spectrometer Conditions (Positive ESI):

-

Ion Source: API-ES

-

Polarity: Positive

-

Capillary Voltage: 3500-4500 V

-

Drying Gas: Nitrogen at a flow rate of 8-12 L/min and temperature of 300-350 °C.

-

Fragmentor Voltage: A low voltage (e.g., 70 V) is used for initial molecular weight confirmation. A higher voltage (e.g., 150-200 V) can be applied to induce fragmentation for MS/MS studies.[3]

-

Scan Range: m/z 50–500.

-

-

Mass Spectrometer Conditions (Negative ESI):

-

Polarity: Negative

-

Capillary Voltage: -3000 to -4000 V

-

Other parameters are similar to the positive mode.

-

Trustworthiness: Expected Data and Interpretation

The high-resolution data provides a self-validating system. The measured mass must match the theoretical mass within a narrow tolerance (typically < 5 ppm) to confirm the elemental composition.

| Ion Species | Formula | Theoretical m/z | Expected Observation |

| [M+H]⁺ | [C₁₀H₁₀N₃O₂]⁺ | 204.0768 | The base peak in the positive ion mode spectrum, confirming the molecular weight. |

| [M-H]⁻ | [C₁₀H₈N₃O₂]⁻ | 202.0622 | The base peak in the negative ion mode spectrum, resulting from the deprotonation of the carboxylic acid. |

| [M+Na]⁺ | [C₁₀H₉N₃O₂Na]⁺ | 226.0587 | An adduct commonly observed in positive ESI, further supporting the molecular weight. |

Table 1: Predicted High-Resolution Mass Spectrometry Data. Theoretical m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.

Fragmentation patterns provide further structural evidence. Key expected fragments include the loss of water (-18 Da) and the loss of CO₂ (-44 Da) from the carboxylic acid group. Cleavage of the triazole ring is also possible, though patterns can be complex and dependent on instrument conditions.[5][6]

Part 2: Infrared (IR) Spectroscopy - Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Trustworthiness: Expected Data and Interpretation

The presence of characteristic absorption bands for the benzoic acid and triazole moieties provides strong, corroborating evidence for the proposed structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. This is a highly characteristic peak.[7] |

| ~3100-3000 | C-H stretch | Aromatic Ring | Confirms the presence of the benzene ring. |

| ~2950-2850 | C-H stretch | Methyl Group | Indicates the presence of the -CH₃ group. |

| ~1700-1680 | C=O stretch | Carboxylic Acid | A strong, sharp peak confirming the carbonyl group conjugated with the aromatic ring.[7] |

| ~1610, ~1500 | C=C stretch | Aromatic Ring | Multiple bands are expected for the aromatic ring. |

| ~1320-1210 | C-O stretch | Carboxylic Acid | Coupled with the O-H stretch, confirms the carboxylic acid group.[7] |

| ~850 | C-H out-of-plane bend | 1,4-Disubstituted Benzene | This band is characteristic of para-substitution on the benzene ring. |

Table 2: Predicted Characteristic Infrared Absorption Frequencies.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Expertise & Rationale for Experimental Design

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this molecule as it will solubilize the compound and, being aprotic, will allow for the observation of the exchangeable protons of the carboxylic acid (–COOH) and the triazole (–NH). A full suite of 1D and 2D NMR experiments is required for unambiguous assignment.

-

¹H NMR: Reveals the number of distinct proton environments, their integration (relative ratios), and their coupling patterns (neighboring protons).

-

¹³C NMR: Shows the number of distinct carbon environments.

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for connecting the different structural fragments of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimization of the HMBC experiment for a long-range coupling constant (ⁿJCH) of ~8 Hz is recommended to observe key correlations.

Trustworthiness: Predicted Data and Unambiguous Assignments

The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of all proton and carbon signals, validating the proposed structure.

| Signal | Predicted ¹H NMR (DMSO-d₆) | Predicted ¹³C NMR (DMSO-d₆) | Key HMBC Correlations |

| -COOH | ~13.0 ppm (br s, 1H) | ~167 ppm (C9) | H-2/6 to C-4, C-7, C-9 |

| -NH- | ~14.5 ppm (br s, 1H) | - | H-2/6 to C-7; H-10 to C-5, C-8 |

| H-2, H-6 | ~8.1 ppm (d, J ≈ 8 Hz, 2H) | ~129 ppm (C2, C6) | H-2/6 to C-4, C-7, C-9 |

| H-3, H-5 | ~8.0 ppm (d, J ≈ 8 Hz, 2H) | ~128 ppm (C3, C5) | H-3/5 to C-1, C-7 |

| -CH₃ | ~2.4 ppm (s, 3H) | ~11 ppm (C10) | H-10 to C-5, C-8 |

| C-1 | - | ~132 ppm | - |

| C-4 | - | ~130 ppm | - |

| C-7 | - | ~155 ppm | - |

| C-8 | - | ~150 ppm | - |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations. Numbering is based on the IUPAC name.

Figure 1: Key HMBC correlations confirming connectivity.

The HMBC spectrum is the linchpin of this analysis. The correlation from the aromatic protons (H-2/6) to the triazole carbon (C-7) definitively establishes the connection between the benzoic acid and triazole rings. Similarly, the correlations from the methyl protons (H-10) to the two triazole carbons (C-8 and C-7) confirm the position of the methyl group on the triazole ring. These correlations, taken together, leave no ambiguity as to the overall molecular architecture.

Part 4: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides definitive proof of structure, single-crystal X-ray crystallography offers the ultimate, unambiguous validation by providing a three-dimensional map of the molecule in the solid state.[8][9]

Methodology Overview

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, DMF/water).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

The resulting crystal structure would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding between the carboxylic acid and triazole moieties, which dictate the crystal packing.[10]

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in its logical and self-reinforcing workflow. Each step builds upon the last, providing an increasingly detailed and validated picture of the molecule.

Figure 2: Integrated workflow for structure elucidation.

Conclusion

The is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry confirms the elemental composition. Infrared spectroscopy verifies the presence of the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, cementing the structural assignment. Each step in this process is designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in the final structure. This rigorous approach is fundamental to advancing research and development in fields that rely on a precise understanding of molecular structure.

References

- BenchChem. Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbJIqO29EfuzNsfVz96-15Getubi6PfpTW4MaA_bvoZLwKkSy0QqTS4eDT6XEMb8HJ_lqQXTtO69f8LXl_L4VH-ddjUINJTCSp06J5Gx6iXc8WP_ftGP33OP1y91SMNnxOkOTzZP52NuncZf-ZlPMxBFJHC0m4F05RzCV0PWMNe-3zXyH5_JCbQ7AAZxa0sORc7mKBnWX17PlzRQ5w6hGnqdz5]

- AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXAXrkFu-efHG6FmMwQZEC7dqxYeP0nXOrwG9Yx25fbKF1PDud2Zo3LsIGH6T4W1GW6wbuFEae058o_PaqyZDAUtg_HEkGs_cpCHKuyOW6IkatDN_HqoI6ChhIoDrugPDnY6rpzwZVr5o7ET4Ap2t0yCJyfoYeVP0Lrdrsm0Y96p5V9gfxLfBdjzUhHtoQlgUbnlRhsA==]

- BenchChem. A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL-GC1CZ4ruvSM38H99qkIWkVZMYMr0Yurg5132hvnB-k69UNITqpAwNRYyMEuB1x38bpQd8TcDd_Uj916uFbaN7RewCWXnP0nc3P4ZmSsqAB11-OufXqEwdX1MZbSywmqkm-T_Ty2Q87yNGKUQZDx0PHKTCztMJsAbbUgjnJbnP1P-8AM1B5gHVZ_cyPvg81PjkQfFHDC3ndBNQ_CWmLiTlDS1WWCjSbi0N3p8w-qpfk=]

- BenchChem. Validating the 1,2,4-Triazole Scaffold: A Comparative Guide to X-ray Crystallography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYzpoCGZxkboqawykRQo2mzHaJTDmKfwdXJdWqNnPOe_H56tw05TeujnlYuUBzI8KNYoKt2-oKibjG44elHr_7nvQD_lRJJnxr_eLDDLJLVjvkO-4l9YI46WX1yIlOpW9gmKE_x-SWhUIJe_XWebWNNSl47I2zSoV_HBhbK7jG-J3d8BhjefiHhvUkJt7x1WeOUQAz2bO7J0ZoXjoRJUwRMRvroaePcdlKeWFFrs1YTQ==]

- BenchChem. Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ7pLDu7Mx7OR4ErOSdGqzJ0wiTr4hS7WxAQf3BvGHpq8UPa9Q446l9WK-b8Y5jCF7Y98gbyj_5UexddFbUezGFSFrYTSNH70VNcqMs8x4pGNOxZIsHSI91iIgOqTzuoaiq-8UZy_korn1rUIKmWLXcjU5Hgwoa72TtV0k-Dp7FZ2LqdtbQxcsOIIxMGWil4aO0y-cMAgDJDqoTY6tIL2V6CntgoTG85R-giIn6V7XcoCd56gWEBmbBQ-qL-2TBhag2-ua54TNwTSAHbvG7GdQC5NImNZajONxqHwc_EY=]

- Journal of the Chemical Society, Perkin Transactions 1. Mass spectra of 1,2,3-triazoles. [URL: https://pubs.rsc.org/en/content/articlelanding/1972/p1/p19720002339]

- BenchChem. A Comparative Guide to the X-ray Crystallography of Cyclopropyl Azide-Derived Triazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQgTB3mGQHGo3W5H_hAurpklZ-JX02bDKxKFcWHKq6g9rMxMPnrsafRppuOFixdEWCkJ1z3xgPUNoEd_T_I0NjwRGs1agXmW0ZcPu88Pwd_hmJDMMn45EMdCJtsy2hhkJcgwozTZ3_osMXDr97HVKcPP0-gGErJQ5H6_WDDl_wjAUvzxPaP_7Xuej8NN6CH7jrZ3BL1zuk-FxOOFX36bZxVwNq4_cxuudcElerHxDpyugVrhs=]

- ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [URL: https://www.researchgate.

- ResearchGate. Figure 5: X-ray structure of the triazole compounds. [URL: https://www.researchgate.net/figure/X-ray-structure-of-the-triazole-compounds-a-Molecular-structure-of-5-with-the_fig5_332158090]

- Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [URL: https://www.docbrown.info/page06/IRspec/BenzoicAcidIR.htm]

- Semantic Scholar. Synthesis and Crystallization of N-Rich Triazole Compounds. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Crystallization-of-N-Rich-Triazole-Truzzi-Pace/1b92c422c544d642e0578e907604f4791e8473e6]

- Britannica. Heterocyclic compound. [URL: https://www.britannica.com/science/heterocyclic-compound]

- ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [URL: https://www.researchgate.net/figure/FTIR-spectroscopy-for-1-benzoic-acid-2-Eu-OOCC6H5-3-H2O-3-3-Eu-OOCC6H5-3_fig3_265215682]

- Wiley-VCH. The Structure of Heterocyclic Compounds. [URL: https://application.wiley-vch.de/books/sample/3527318656_c01.pdf]

- Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [URL: https://www.

- ResearchGate. Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. [URL: https://www.researchgate.

- Wikipedia. Heterocyclic compound. [URL: https://en.wikipedia.org/wiki/Heterocyclic_compound]

- BYJU'S. Heterocyclic compound. [URL: https://byjus.com/jee/heterocyclic-compounds/]

- Quora. What is the IR spectrum of benzoic acid? How is it determined?. [URL: https://www.quora.com/What-is-the-IR-spectrum-of-benzoic-acid-How-is-it-determined]

- YouTube. Heterocyclic Organic Compounds. [URL: https://www.youtube.

- Supporting Information. 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-benzoic acid ethyl ester (3f). [URL: https://pubs.rsc.org/en/content/articlepdf/2012/ob/c2ob26135a]

- ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [URL: https://www.researchgate.net/figure/A-section-of-13C-NMR-spectra-of-benzoic-acid-4-DBA-organic-salt-5_fig3_265221971]

- PubChemLite. This compound. [URL: https://pubchemlite.deepchem.io/compound/54595205]

- ResearchGate. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. [URL: https://www.researchgate.net/publication/51493035_4-4-Hydroxymethyl-1H-123-triazol-1-ylbenzoic_acid]

- PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22628045]

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [URL: https://www.docbrown.info/page13/C13NMR/C13specBenzoicAcid.htm]

- Al-Nahrain Journal of Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [URL: https://anjs.edu.iq/index.php/anjs/article/view/3409]

- Journal of Research in Pharmacy. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [URL: https://aves.ktun.edu.tr/uploads/98a3a0e6-a078-4a00-b6f7-b08006371c6d.pdf]

- RSC Publishing. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra07567a]

- Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [URL: https://www.rsc.

- Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [URL: https://www.rsc.

- Sigma-Aldrich. 4-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023253]

- NIST WebBook. Benzoic acid, 4-methylphenyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C614346&Type=IR-SPEC&Index=1]

- ChemicalBook. Benzoic acid(65-85-0) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/65-85-0_13cnmr.htm]

- SpectraBase. benzoic acid, 4-[3-[(4-chlorophenyl)methyl]-5-mercapto-4H-1,2,4-triazol-4-yl]-. [URL: https://spectrabase.com/spectrum/5Y3C8dG1E0v]

-

MDPI. 4-(4-(((1H-Benzo[d][3][11][12]triazol-1-yl)oxy)methyl). [URL: https://www.mdpi.com/2673-4409/3/3/43]

-

BLDpharm. 4-[3][8][11]Triazol-1-yl-benzoic acid. [URL: https://www.bldpharm.com/products/162848-16-0.html]

- NIH. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3129486/]

Sources

- 1. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]

- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - this compound (C10H9N3O2) [pubchemlite.lcsb.uni.lu]

- 5. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. sciex.com [sciex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Analysis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid: A Technical Guide

A comprehensive analysis of the spectroscopic data for the specific compound 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid is not possible at this time due to the absence of publicly available experimental spectroscopic data.

Extensive searches of scientific databases and literature have not yielded the necessary experimental ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for this particular molecule. While data for structurally similar compounds, such as other triazole-substituted benzoic acids, are available, a detailed technical guide requires the authentic spectral data of the target compound for accurate interpretation and analysis.

This guide, therefore, will outline the theoretical principles and expected spectroscopic characteristics of this compound based on its structure. This hypothetical analysis will serve as a framework for researchers who may synthesize or acquire this compound and its corresponding spectra in the future.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound dictates the anticipated signals in its various spectra. The molecule comprises a para-substituted benzene ring, a carboxylic acid group, and a 5-methyl-4H-1,2,4-triazole ring.

Figure 1: Molecular structure of this compound.

Hypothetical Spectroscopic Data and Interpretation

The following sections describe the expected spectroscopic data based on the structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the carboxylic acid proton, and the N-H proton of the triazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift. |

| ~8.1 | Doublet | 2H | Aromatic (ortho to -COOH) | Protons ortho to the electron-withdrawing carboxylic acid group are deshielded. |

| ~7.9 | Doublet | 2H | Aromatic (ortho to triazole) | Protons ortho to the triazole ring will also be deshielded. |

| ~14.0 - 13.0 | Singlet (broad) | 1H | Triazole N-H | The N-H proton of the triazole ring is expected to be a broad singlet, its position can vary depending on solvent and concentration. |

| ~2.5 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet in the aliphatic region. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O (Carboxylic acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155 | C5-triazole (attached to methyl) | Carbon atom in the triazole ring attached to the methyl group. |

| ~152 | C3-triazole (attached to benzene) | Carbon atom in the triazole ring attached to the benzene ring. |

| ~135 | Quaternary aromatic C (para to -COOH) | The carbon atom of the benzene ring attached to the triazole ring. |

| ~131 | Aromatic C-H (ortho to -COOH) | Aromatic carbons adjacent to the carboxylic acid group. |

| ~129 | Aromatic C-H (ortho to triazole) | Aromatic carbons adjacent to the triazole ring. |

| ~128 | Quaternary aromatic C (para to triazole) | The carbon atom of the benzene ring attached to the carboxylic acid group. |

| ~14 | -CH₃ | The methyl carbon will appear in the upfield region. |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₁₀H₉N₃O₂.

-

Expected Molecular Ion Peak (M⁺): m/z = 203.07

Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the triazole ring.

Figure 2: Predicted key fragmentation pathways in Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~3100 | N-H stretch | 4H-1,2,4-triazole |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1300 | C-N stretch | Triazole ring |

| ~1200 | C-O stretch | Carboxylic acid |

Experimental Protocols (General)

Should this compound be synthesized, the following general protocols would be employed for its spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI) and acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids) or in a suitable solvent (for solutions).

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

While a definitive guide to the spectroscopic data of this compound cannot be provided without experimental data, this document offers a robust theoretical framework. The predicted spectroscopic characteristics outlined herein can guide researchers in the identification and characterization of this compound. The acquisition and publication of the actual spectra would be a valuable contribution to the chemical science community, enabling a more complete and accurate analysis.

References

As no direct experimental data was found, a reference list cannot be generated for specific data points. The information provided is based on general principles of spectroscopic interpretation.

A Technical Guide to the Potential Applications of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid and its Analogs

This technical guide provides an in-depth exploration of the potential applications of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid, a heterocyclic compound with a promising molecular architecture. While direct experimental data on this specific molecule is limited, this guide synthesizes information from structurally similar 1,2,4-triazole benzoic acid derivatives to project its potential in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded perspective on the therapeutic and material applications of this class of compounds.

Introduction: The Versatile 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1] Compounds incorporating this heterocycle exhibit a wide range of biological effects, including antifungal, antibacterial, anticancer, and antioxidant properties.[1][2][3][4][5] The inclusion of a benzoic acid group provides a crucial handle for modifying solubility, forming salts, and establishing interactions with biological targets. The subject of this guide, this compound, combines these features, making it a compound of significant interest for further investigation.

Physicochemical Properties of the Core Structure:

While specific data for this compound is not extensively available, the general properties of benzoic acid and its derivatives can be considered. Benzoic acid is a colorless crystalline solid with a faint, pleasant odor.[6] Its solubility in water is limited but increases with temperature.[6] The physicochemical properties of this compound can be predicted to be influenced by both the acidic carboxyl group and the polar triazole ring.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C10H9N3O2[7] |

| Molecular Weight | 203.20 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have limited solubility in water, soluble in organic solvents like DMSO and DMF. |

| Acidity (pKa) | The benzoic acid moiety will confer acidic properties. |

Synthetic Pathways to 1,2,4-Triazole Benzoic Acid Derivatives

The synthesis of 1,2,4-triazole benzoic acid derivatives can be achieved through several established chemical routes. A common approach involves the cyclization of a key intermediate, often derived from 4-hydrazinobenzoic acid.

One general synthetic strategy involves reacting 4-hydrazinobenzoic acid with a suitable reagent to form the triazole ring.[3] For instance, reaction with dialkyl-N-cyanoimido(dithio)carbonate can yield 1,2,4-triazole benzoic acids.[3] Another method involves the reaction of a substituted benzoic acid with thiocarbohydrazide.[8]

Experimental Protocol: Synthesis of a 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid

This protocol is adapted from the synthesis of related anticancer hybrids and serves as a representative example.[3][4]

Step 1: Synthesis of the 1,2,4-triazole benzoic acid core

-

To a solution of 4-hydrazinobenzoic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of a cyclizing agent (e.g., dialkyl-N-cyanoimido(dithio)carbonate).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system to obtain the purified 1,2,4-triazole benzoic acid derivative.

Step 2: Functionalization of the core structure

-

The synthesized core can be further modified. For example, the carboxylic acid group can be esterified by reacting with an alcohol in the presence of an acid catalyst.

-

Alternatively, the triazole ring can be substituted depending on the starting materials and reaction conditions chosen in Step 1.

Potential Applications in Drug Discovery

The structural motif of 1,2,4-triazole benzoic acid is a recurring feature in compounds with significant biological activity.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[3][4][5] These compounds have shown inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).[3][4][5]

Mechanism of Action: The anticancer activity of these hybrids is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[3][4] Further investigations into the specific molecular targets are ongoing, but may involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

Hypothetical Signaling Pathway for Anticancer Activity:

Caption: Hypothetical mechanism of anticancer action.

Comparative in vitro Cytotoxicity Data of Related Compounds: [3][4]

| Compound | Target Cell Line | IC50 (µM) |

| Hybrid 2 | MCF-7 | 18.7 |

| Hybrid 5 | HCT-116 | 23.9 |

| Hybrid 14 | MCF-7 | 15.6 |

| Hybrid 15 | HCT-116 | 20.1 |

| Doxorubicin (Ref.) | MCF-7 | 19.7 |

| Doxorubicin (Ref.) | HCT-116 | 22.6 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]

Step 1: Cell Culture and Seeding

-

Culture the desired cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into 96-well plates at a predetermined density.

-

Incubate the plates overnight to allow for cell attachment.

Step 2: Compound Treatment

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

-

Prepare serial dilutions of the compound in the cell culture medium.

-

Remove the old medium from the 96-well plates and add the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48-72 hours).

Step 3: MTT Assay

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Read the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.

Step 4: Data Analysis

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity

Derivatives of 4-(1H-triazol-1-yl)benzoic acid have also demonstrated notable antioxidant properties.[1] These compounds can scavenge free radicals, which are implicated in various disease processes, including cancer and neurodegenerative disorders.

Mechanism of Action: The antioxidant activity of these compounds is likely due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The triazole ring and the benzoic acid moiety can both contribute to this activity.

Workflow for Antioxidant Activity Screening:

Caption: Workflow for evaluating antioxidant potential.

Potential in Materials Science

Beyond its biomedical potential, the rigid structure and functional groups of this compound make it an interesting candidate for applications in materials science. The triazole ring can act as a ligand for metal ions, and the benzoic acid group provides a site for polymerization or surface modification.

Potential applications include:

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can coordinate with metal ions to form extended network structures with potential applications in gas storage, catalysis, and sensing.[10]

-

Polymers with Enhanced Properties: Incorporation of this molecule into polymer chains could enhance thermal stability and chemical resistance.[2]

Future Directions and Conclusion

While direct experimental evidence for the applications of this compound is yet to be established, the extensive research on its structural analogs provides a strong rationale for its investigation. The synthetic accessibility and the proven biological and material potential of the 1,2,4-triazole benzoic acid scaffold make it a highly attractive starting point for the development of novel therapeutics and advanced materials.

Future research should focus on the efficient synthesis of this compound and its derivatives, followed by a comprehensive evaluation of their biological activities and material properties. Structure-activity relationship (SAR) studies will be crucial in optimizing the molecular design for specific applications.

References

-

4-(1H-1,2,3-triazol-1-yl)benzoic acid - PubChem. (URL: [Link])

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH. (URL: [Link])

-

Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study - MDPI. (URL: [Link])

- WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Publishing. (URL: [Link])

-

Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5) - Cheméo. (URL: [Link])

-

This compound - PubChemLite. (URL: [Link])

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. (URL: [Link])

-

Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - ResearchGate. (URL: [Link])

-

Benzoic acid - Wikipedia. (URL: [Link])

-

Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid – A Key Fragment of Single Orexin Receptor Antagonist ACT‐539313 – through Cu2O‐Catalyzed, Ligand‐Free Ullmann–Goldberg Coupling - ResearchGate. (URL: [Link])

-

EP3619199B1 - Preparation of 2-([2][3][11]triazol-2-yl)-benzoic acid derivatives. (URL: [Link])

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL: [Link])

-

4-[3,5-bis-(2-hydroxy-phenyl)-[2][11]triazol-1-yl]-benzoic acid derivatives for treating an excess of metal in the body - Google Patents. (URL: )

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. (URL: [Link])

-

Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand | ACS Omega. (URL: [Link])

-

4-(4-(((1H-Benzo[d][2][3][11]triazol-1-yl)oxy)methyl) - MDPI. (URL: [Link])

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][11] triazole-3-thiol derivatives and Antifungal activity - ResearchGate. (URL: [Link])

-

US7419991B2 - 3-[5-(2-fluoro-phenyl)-[2][11]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents. (URL: )

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - this compound (C10H9N3O2) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Article page | Preprints.org [preprints.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid

An In-depth Technical Guide on the Biological Activity of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid and Its Congeners

Authored by: A Senior Application Scientist

Foreword: Navigating the Landscape of 1,2,4-Triazole Chemistry

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antioxidant properties.[3][4][5] This guide focuses on the biological potential of a specific derivative, this compound. While direct experimental data on this particular molecule is limited in publicly available literature, this document will provide a comprehensive analysis of its potential biological activities by examining structurally related 1,2,4-triazole-benzoic acid hybrids. By synthesizing data from extensive research on its congeners, we can infer the probable mechanistic pathways and therapeutic promise of this compound, offering a roadmap for future investigation.

Section 1: Synthesis and Chemical Profile

A plausible synthetic route for this compound can be conceptualized based on established methods for similar 1,2,4-triazole derivatives.[6][7] The synthesis would likely commence with the conversion of a substituted benzoic acid to its corresponding hydrazide, followed by cyclization to form the 1,2,4-triazole ring.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Section 2: Anticipated Biological Activities

Based on the extensive research into 1,2,4-triazole-benzoic acid hybrids, this compound is predicted to exhibit significant anticancer and antioxidant properties.

Potent Anticancer Potential

Numerous studies have highlighted the efficacy of 1,2,4-triazole derivatives as anticancer agents.[2] A series of synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids demonstrated potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.[8][9] Notably, some of these compounds exhibited greater potency than the reference drug doxorubicin, while also showing weaker cytotoxic effects on normal cells.[8][9]

The primary mechanism of anticancer action for these hybrids is believed to be the induction of apoptosis.[8][9][10] This is a programmed cell death pathway that is crucial for eliminating cancerous cells.

Quantitative Analysis of Anticancer Activity

| Compound ID | Modification | Target Cell Line | IC50 (µM)[8][9] |

| Hybrid 2 | Isothiocyanate moiety | MCF-7 | 18.7 |

| HCT-116 | 25.7 | ||

| Hybrid 5 | Nitrobenzylidene moiety | MCF-7 | 19.8 |

| HCT-116 | 23.9 | ||

| Hybrid 14 | Isothiocyanate moiety | MCF-7 | 15.6 |

| HCT-116 | 28.4 | ||

| Hybrid 15 | Nitrobenzylidene moiety | MCF-7 | 17.2 |

| HCT-116 | 29.1 | ||

| Doxorubicin | Reference Drug | MCF-7 | 19.7 |

| HCT-116 | 22.6 |

Apoptosis Induction Pathway

Caption: General mechanism of apoptosis induction by triazole compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Promising Antioxidant Activity

Derivatives of 1,2,4-triazole have also been investigated for their antioxidant properties.[5] The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5]

Quantitative Analysis of Antioxidant Activity

| Compound ID | DPPH Scavenging (%) at 100 µg/mL[5] | ABTS Scavenging (%) at 100 µg/mL[5] |

| Parent Compound 1 | 89.95 ± 0.34 | 88.59 ± 0.13 |

| Parent Compound 2 | Not specified | 62.00 ± 0.24 |

| Butylated Hydroxyanisole (BHA) | 95.02 ± 0.74 | 96.18 ± 0.33 |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: Prepare a 0.1 mM solution of DPPH in methanol and various concentrations of the test compound in a suitable solvent.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. A control well should contain the solvent instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

Section 3: Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole and associated rings.[1][3]

-

Electron-withdrawing vs. Electron-donating Groups: The introduction of electron-withdrawing groups onto the molecule has been suggested to be favorable for biological activity.[3]

-

Lipophilicity and Molecular Volume: Modifying the volume and hydrophobicity of the molecule can be a useful strategy in designing novel active compounds.[3]

-

Specific Moieties: The incorporation of isothiocyanate and nitrobenzylidene moieties into the 1,2,4-triazole scaffold has been shown to be beneficial for its cytotoxic effects.[9]

Section 4: Future Research Horizons

The analysis of structurally similar compounds strongly suggests that this compound holds significant promise as a bioactive molecule. Future research should prioritize the following:

-

Chemical Synthesis and Characterization: The first crucial step is the successful synthesis and thorough characterization of the title compound.

-

In Vitro Biological Screening: A comprehensive screening of its anticancer activity against a panel of cancer cell lines and its antioxidant potential is warranted.

-

Mechanism of Action Studies: Should promising activity be observed, detailed mechanistic studies should be undertaken to elucidate its mode of action.

-

Lead Optimization: Based on the initial findings, further structural modifications could be explored to enhance its therapeutic index.

References

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry.

-

Structure-activity relationship studies of 1,2,4-triazole carboxamides. BenchChem.

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate.

-

Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs. BenchChem.

-

4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. National Institutes of Health.

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.

-

Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI.

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. National Institutes of Health.

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.

-

Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research.

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES.

-

Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate.

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic Acid Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. This technical guide delves into the burgeoning class of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid derivatives, compounds of significant interest for their potential as therapeutic agents. We will explore rational synthetic strategies, elucidate the mechanistic basis for their biological activity, provide detailed experimental protocols, and discuss the critical structure-activity relationships that govern their efficacy. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the unique properties of this promising molecular scaffold.

Introduction: The Privileged 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of physicochemical properties, including hydrogen bonding capability, dipole character, and metabolic stability. These characteristics make it a "privileged scaffold" in drug design, capable of interacting with a wide array of biological targets with high affinity.[1] Consequently, the 1,2,4-triazole core is embedded in numerous clinically approved drugs spanning a wide range of therapeutic areas, from antifungal and antiviral agents to anticancer and anticonvulsant medications.

The subject of this guide, the this compound scaffold, combines the robust triazole core with a benzoic acid moiety. The benzoic acid group offers a handle for further derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The methyl group at the 5-position of the triazole ring is a key feature that can influence the molecule's interaction with its biological target and its metabolic profile. The exploration of derivatives of this core structure is a promising avenue for the development of novel therapeutics with enhanced potency and selectivity.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of 3,5-disubstituted-1,2,4-triazoles is a well-established area of organic chemistry, with several reliable methods available. A plausible and efficient route to the this compound core involves the reaction of an aroyl hydrazide with an appropriate precursor to introduce the methyl-substituted carbon and the third nitrogen atom of the triazole ring.

A particularly effective method involves the reaction of 4-carboxybenzoyl hydrazide with an imidoyl chloride generated in situ from N-substituted acetamide. This approach offers a convergent and flexible strategy for accessing the desired triazole core.

Proposed Synthetic Pathway